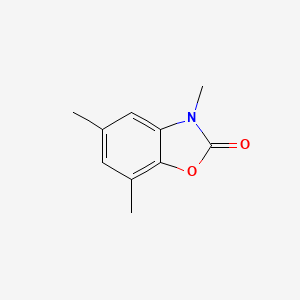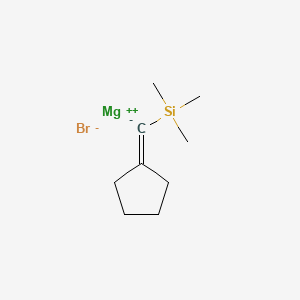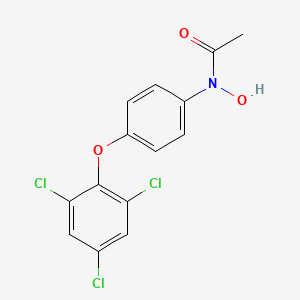
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide is a chemical compound with the molecular formula C14H10Cl3NO3 and a molecular weight of 346.593 g/mol This compound is characterized by the presence of a hydroxy group, an acetamide group, and a trichlorophenoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide typically involves the reaction of 2,4,6-trichlorophenol with 4-aminophenol to form an intermediate compound. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The trichlorophenoxy group can interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-N-phenylacetamide: Similar structure but lacks the trichlorophenoxy group.
N-Hydroxy-N-(4-chlorophenyl)acetamide: Contains a single chlorine atom instead of three.
N-Hydroxy-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of the trichlorophenoxy group.
Uniqueness
N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
98911-09-2 |
|---|---|
Fórmula molecular |
C14H10Cl3NO3 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
N-hydroxy-N-[4-(2,4,6-trichlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H10Cl3NO3/c1-8(19)18(20)10-2-4-11(5-3-10)21-14-12(16)6-9(15)7-13(14)17/h2-7,20H,1H3 |
Clave InChI |
DVPBBFAVKHGTBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


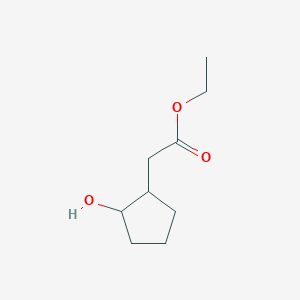

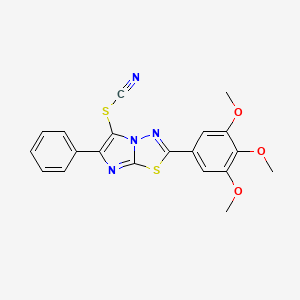
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
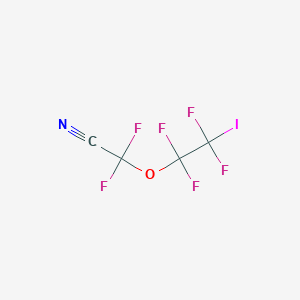
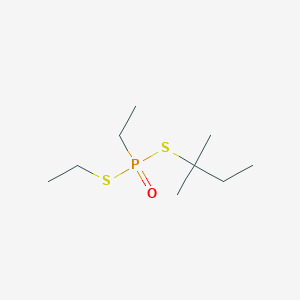

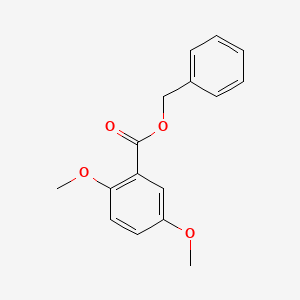
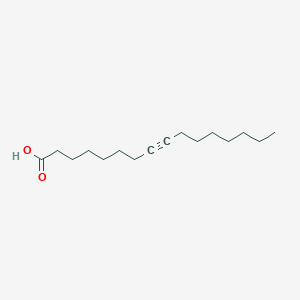
silane](/img/structure/B14350178.png)
